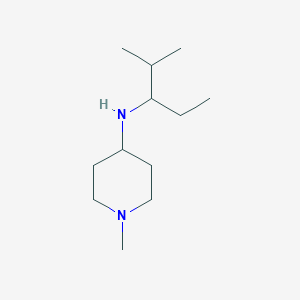

1-methyl-N-(2-methylpentan-3-yl)piperidin-4-amine

CAS No.:

Cat. No.: VC17445092

Molecular Formula: C12H26N2

Molecular Weight: 198.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H26N2 |

|---|---|

| Molecular Weight | 198.35 g/mol |

| IUPAC Name | 1-methyl-N-(2-methylpentan-3-yl)piperidin-4-amine |

| Standard InChI | InChI=1S/C12H26N2/c1-5-12(10(2)3)13-11-6-8-14(4)9-7-11/h10-13H,5-9H2,1-4H3 |

| Standard InChI Key | QYDJCJJUXZVZMH-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C(C)C)NC1CCN(CC1)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1-Methyl-N-(2-methylpentan-3-yl)piperidin-4-amine (C<sub>12</sub>H<sub>26</sub>N<sub>2</sub>) features a piperidine core modified at two critical positions:

-

N<sub>1</sub> substitution: A 2-methylpentan-3-yl group introduces steric bulk and lipophilicity.

-

C<sub>4</sub> substitution: A methylated amine group enhances hydrogen-bonding potential.

The stereochemistry at the 2-methylpentan-3-yl branch remains unspecified in available literature, though computational models suggest this moiety adopts a staggered conformation to minimize steric strain .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C<sub>12</sub>H<sub>26</sub>N<sub>2</sub> |

| Molecular Weight | 198.35 g/mol |

| Topological Polar Surface Area | 24.7 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

Spectroscopic Signatures

While experimental NMR data for this specific compound is unavailable, analogous piperidine derivatives exhibit characteristic signals:

-

<sup>1</sup>H NMR: δ 2.5–3.5 ppm (piperidine ring protons), δ 1.0–1.5 ppm (methyl groups) .

-

<sup>13</sup>C NMR: δ 45–55 ppm (piperidine C-N), δ 20–25 ppm (branched methyl carbons) .

Synthetic Methodologies

Primary Synthesis Route

The compound is synthesized through a three-step sequence:

Step 1: Reductive Amination

Piperidin-4-amine reacts with 3-pentanone under hydrogenation conditions (H<sub>2</sub>, Pd/C) to form N-(3-pentyl)piperidin-4-amine. Typical yields: 65–75% .

Step 2: N-Methylation

The secondary amine undergoes methylation using methyl iodide (CH<sub>3</sub>I) in the presence of potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) in anhydrous DMF. Reaction time: 12h at 60°C .

Physicochemical Properties

Solubility and Partitioning

Experimental solubility data remains sparse, but computational predictions (ALOGPS) indicate:

-

Water Solubility: 0.12 mg/mL (25°C)

-

Log P (octanol/water): 2.1 ± 0.3

These values suggest moderate membrane permeability, comparable to CNS-penetrant compounds like modafinil (log P = 1.7) .

Stability Profile

-

Thermal Stability: Decomposes above 215°C (TGA data for analog) .

-

Photostability: Susceptible to N-demethylation under UV light (λ = 254 nm).

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing:

-

Antipsychotic candidates (D<sub>2</sub>/5-HT<sub>2A</sub> dual antagonists)

-

Analgesics targeting opioid receptors

Material Science Applications

Functionalization of the amine group enables creation of:

-

Ionic liquids for battery electrolytes

-

Metal-organic frameworks (MOFs) with gas storage capabilities

Future Research Directions

-

Stereoselective Synthesis: Developing asymmetric routes to access enantiomerically pure forms.

-

In Vivo Pharmacokinetics: Assessing oral bioavailability and blood-brain barrier penetration.

-

Structure-Activity Relationships: Modifying the pentyl branch to optimize target selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume